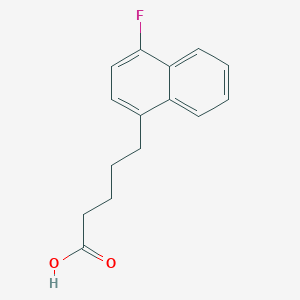
5-(4-Fluoro-1-naphthyl)pentanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluoro-1-naphthyl)pentanoic Acid is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanoic acid chain at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-1-naphthyl)pentanoic Acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first brominated to introduce a bromine atom at the 4-position.
Fluorination: The brominated naphthalene is then subjected to a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Grignard Reaction: The fluorinated naphthalene is reacted with a Grignard reagent, such as pentylmagnesium bromide, to introduce the pentyl chain at the 5-position.
Oxidation: The resulting intermediate is oxidized to convert the terminal alkyl group into a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(4-Fluoro-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
5-(4-Fluoro-1-naphthyl)pentanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(4-Fluoro-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Fluoro-2-naphthoic Acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.
4-Fluoro-1-naphthylacetic Acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.
5-(4-Fluoro-1-naphthyl)butanoic Acid: Similar structure but with a butanoic acid chain instead of a pentanoic acid chain.
Uniqueness
5-(4-Fluoro-1-naphthyl)pentanoic Acid is unique due to the specific positioning of the fluorine atom and the length of the pentanoic acid chain
属性
分子式 |
C15H15FO2 |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
5-(4-fluoronaphthalen-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H15FO2/c16-14-10-9-11(5-1-4-8-15(17)18)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,1,4-5,8H2,(H,17,18) |
InChI 键 |
SNEZOMXTSKRNKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


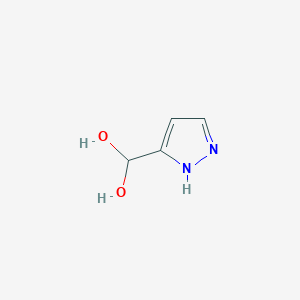
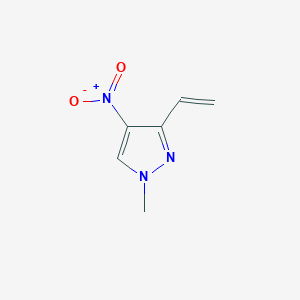
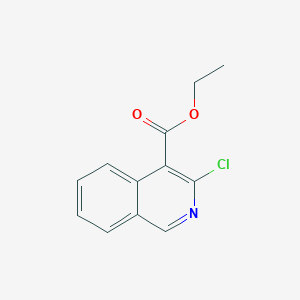
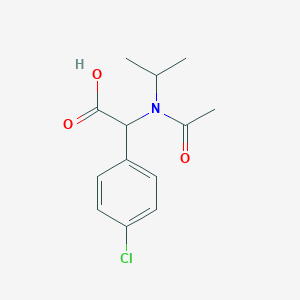
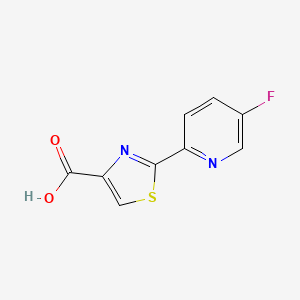
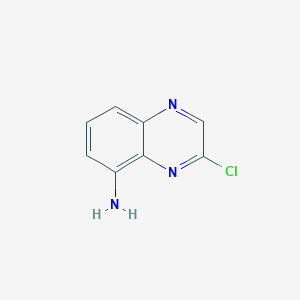
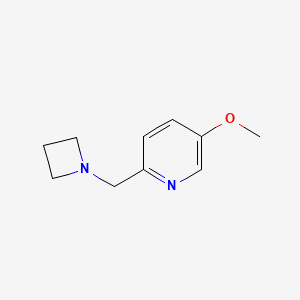

![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)
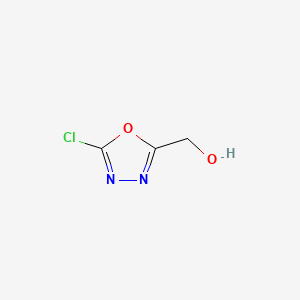
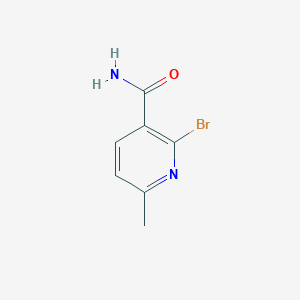

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)

